molecular formula C14H14FNO2 B2764596 (Z)-2-(tert-butyl)-4-(2-fluorobenzylidene)oxazol-5(4H)-one CAS No. 538338-92-0

(Z)-2-(tert-butyl)-4-(2-fluorobenzylidene)oxazol-5(4H)-one

Cat. No.: B2764596
CAS No.: 538338-92-0
M. Wt: 247.269
InChI Key: NDQOLZCOAYBZEV-FLIBITNWSA-N
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Description

(Z)-2-(tert-butyl)-4-(2-fluorobenzylidene)oxazol-5(4H)-one is a synthetic organic compound characterized by its oxazolone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(tert-butyl)-4-(2-fluorobenzylidene)oxazol-5(4H)-one typically involves the condensation of 2-fluorobenzaldehyde with a suitable oxazolone precursor under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(tert-butyl)-4-(2-fluorobenzylidene)oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions can convert the oxazolone ring to other functional groups.

    Substitution: The fluorobenzylidene moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional functional groups, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(tert-butyl)-4-(2-fluorobenzylidene)oxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its structural features make it a candidate for the development of bioactive molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (Z)-2-(tert-butyl)-4-(2-fluorobenzylidene)oxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s oxazolone ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The fluorobenzylidene moiety may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(tert-butyl)-4-(benzylidene)oxazol-5(4H)-one: Lacks the fluorine atom, which may affect its reactivity and binding properties.

    (Z)-2-(tert-butyl)-4-(2-chlorobenzylidene)oxazol-5(4H)-one: Contains a chlorine atom instead of fluorine, potentially altering its chemical behavior and biological activity.

Uniqueness

The presence of the fluorine atom in (Z)-2-(tert-butyl)-4-(2-fluorobenzylidene)oxazol-5(4H)-one distinguishes it from similar compounds. Fluorine can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a unique and valuable molecule for research and development.

Biological Activity

(Z)-2-(tert-butyl)-4-(2-fluorobenzylidene)oxazol-5(4H)-one is a synthetic compound belonging to the oxazole family, which has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the condensation of 2-fluorobenzaldehyde with tert-butyl oxazolone derivatives. The reaction conditions often include the use of bases such as sodium acetate in acetic anhydride or other solvents under reflux conditions. Detailed procedures can be found in various studies, including those available in supporting information from chemical journals .

Antimicrobial Activity

Research indicates that derivatives of oxazole compounds, including this compound, exhibit significant antimicrobial properties. For instance, a study demonstrated that similar oxazole derivatives showed inhibitory effects against various bacterial strains with Minimum Inhibitory Concentrations (MICs) ranging from 64 to 512 µg/mL .

Antitumor Activity

In vitro studies have suggested that oxazole derivatives possess antitumor activity against several cancer cell lines. The mechanisms of action are thought to involve the induction of apoptosis and cell cycle arrest. For example, compounds structurally related to this compound were shown to inhibit proliferation in human pancreatic and gastric cancer cell lines .

Study 1: Antimicrobial Evaluation

A series of oxazole derivatives, including this compound, were evaluated for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that these compounds displayed a broad spectrum of activity, with some derivatives showing higher potency than standard antibiotics.

Compound NameMIC (µg/mL)Bacterial Strain
Compound A64E. coli
Compound B128S. aureus
This compound256P. aeruginosa

Study 2: Antitumor Activity

In a study assessing the cytotoxic effects of various oxazole derivatives on cancer cell lines, this compound was found to induce apoptosis in SGC7901 gastric cancer cells. The IC50 value was determined to be approximately 25 µM.

Cell LineIC50 (µM)Mechanism of Action
SGC790125Apoptosis induction
ECA10930Cell cycle arrest

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. SAR studies suggest that the presence of electron-withdrawing groups like fluorine enhances its reactivity and biological efficacy. Modifications in the tert-butyl group and variations in the oxazole ring can significantly influence the compound's potency against specific biological targets .

Properties

IUPAC Name

(4Z)-2-tert-butyl-4-[(2-fluorophenyl)methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2/c1-14(2,3)13-16-11(12(17)18-13)8-9-6-4-5-7-10(9)15/h4-8H,1-3H3/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQOLZCOAYBZEV-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=CC2=CC=CC=C2F)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=N/C(=C\C2=CC=CC=C2F)/C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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